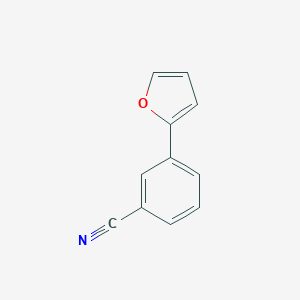

3-(2-Furyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZQKXZXWYCNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400129 | |

| Record name | 3-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112598-77-3 | |

| Record name | 3-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Furyl)benzonitrile (CAS 112598-77-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of the heterocyclic compound 3-(2-Furyl)benzonitrile. Due to the limited availability of in-depth experimental studies on this specific molecule in publicly accessible literature, this guide consolidates available data on the compound itself, alongside established methodologies for its synthesis and the known biological relevance of its structural motifs.

Core Properties and Physicochemical Data

This compound is a biaryl compound featuring a central benzene ring substituted with a nitrile group at the 3-position and a furan ring at the 2-position. The nitrile group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, while the furan ring introduces a five-membered aromatic heterocycle, a common scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 112598-77-3 | Commercial Suppliers |

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Physical Form | Liquid | Predicted |

| Boiling Point | 295.2 ± 23.0 °C | Predicted |

| Density | 1.18 ± 0.1 g/cm³ | Predicted |

Synthesis and Experimental Protocols

The primary and most industrially scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of 3-bromobenzonitrile with 2-furylboronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling for synthesizing this compound.

Detailed Experimental Protocol (General Method)

The following is a representative, general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of this compound. Researchers should optimize conditions such as catalyst, ligand, base, solvent, and temperature for best results.

Materials:

-

3-Bromobenzonitrile (1.0 equiv)

-

2-Furylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., Toluene/Ethanol/Water or DME/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add 3-bromobenzonitrile, 2-furylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals |

|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 6.5-8.0 ppm). The furan protons would appear as distinct multiplets, with the proton adjacent to the oxygen being the most deshielded. The benzonitrile protons would also appear as a complex multiplet pattern. |

| ¹³C NMR | Signals for the nitrile carbon (approx. 118-120 ppm), the quaternary carbon of the benzonitrile ring attached to the nitrile (approx. 112-115 ppm), and multiple signals in the aromatic region (approx. 110-150 ppm) for the remaining carbons of the furan and benzene rings. |

| FT-IR (cm⁻¹) | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. C-H stretching for aromatic rings above 3000 cm⁻¹. C=C stretching bands in the 1450-1600 cm⁻¹ region. C-O-C stretching from the furan ring around 1000-1300 cm⁻¹. |

| Mass Spec. (EI) | A molecular ion (M⁺) peak at m/z = 169. |

Reactivity and Potential Applications in Drug Discovery

The this compound scaffold combines two moieties of significant interest in medicinal chemistry.

The Benzonitrile Motif

The benzonitrile group is a common feature in many pharmaceuticals. The nitrile can act as a bioisostere for other functional groups and is often involved in key binding interactions with biological targets, such as hydrogen bonding.[2] Benzonitrile derivatives have been explored as inhibitors of various enzymes and receptors. For instance, derivatives have shown promise as PD-1/PD-L1 inhibitors for cancer immunotherapy and as PET radiotracers for imaging receptors in the brain.[3][4]

The Furan Moiety

The furan ring is a privileged scaffold found in numerous natural products and synthetic drugs. Its presence can influence the molecule's conformation, solubility, and metabolic stability. Furan-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

Potential Synergistic Activity

The combination of the furan and benzonitrile moieties in one molecule makes this compound an attractive starting point for the synthesis of novel bioactive compounds. The reactivity of both the furan and benzonitrile rings allows for further chemical modifications to explore structure-activity relationships (SAR).

Caption: Logical relationship between the structural motifs of this compound and its potential applications.

Conclusion

This compound is a readily synthesizable compound via established modern cross-coupling techniques. While specific biological and detailed physicochemical data for this exact molecule are sparse in the current literature, its structural components are well-represented in a multitude of biologically active agents. This makes it a valuable building block and an intriguing candidate for further investigation in medicinal chemistry and materials science. The provided synthetic protocol offers a reliable starting point for researchers to produce this compound for further study and derivatization.

References

- 1. youtube.com [youtube.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Furyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)benzonitrile is a biaryl compound containing a benzonitrile moiety linked to a furan ring. This structural motif is of interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with both furan and benzonitrile functionalities. This technical guide provides a summary of the available physicochemical data for this compound, outlines a general synthetic approach, and highlights the current gaps in the experimental data for this compound.

Core Physicochemical Properties

A comprehensive search of available scientific literature and chemical databases reveals a significant lack of experimentally determined physicochemical data for this compound. The majority of the available information is based on computational predictions.

Data Presentation: Quantitative Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO | [1][2] |

| Molecular Weight | 169.18 g/mol | [1][3] |

| Physical Form | Red Liquid | [3] |

| Predicted Boiling Point | 295.2 ± 23.0 °C | [3][4] |

| Predicted Density | 1.18 ± 0.1 g/cm³ | [3][4] |

| Melting Point | Data not available | |

| Experimental Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Note: The lack of experimental data underscores the need for further laboratory investigation to accurately characterize this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not currently available in the public domain. However, a general synthetic protocol for its preparation can be conceptualized based on established cross-coupling methodologies.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.

General Experimental Protocol:

-

Reactant Preparation: To a reaction vessel is added 3-bromobenzonitrile (1.0 equivalent), 2-furylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents).

-

Solvent Addition: The reaction vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added.

-

Reaction Execution: The reaction mixture is heated, typically between 80-110 °C, and stirred for a period of 2 to 24 hours.

-

Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

Logical Relationship: Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathways

Currently, there is no publicly available information detailing any specific signaling pathways in which this compound is involved. Further biological screening and research are required to elucidate its potential pharmacological activities and mechanisms of action.

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound. It is evident that there is a significant lack of experimentally determined data for this compound. The provided information, which is largely based on predictions, and the generalized synthetic protocol can serve as a foundational resource for researchers. Further experimental characterization is crucial to enable a more comprehensive understanding of this molecule for its potential applications in drug development and materials science.

References

In-Depth Technical Guide to the Solubility of 3-(2-Furyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Furyl)benzonitrile, a key intermediate in medicinal chemistry and materials science. Given the limited availability of specific experimental solubility data for this compound in public literature, this document focuses on providing a robust predictive framework for its solubility in a range of common organic solvents. Furthermore, it outlines detailed experimental protocols for the precise quantitative determination of its solubility, empowering researchers to generate critical data for their specific applications.

Predicted Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. This compound is a molecule of moderate polarity, incorporating a polar nitrile group (-CN) and a furan ring, which also contributes to its polarity, along with a nonpolar benzene ring. This structure suggests that it will be most soluble in solvents of intermediate polarity and less soluble in highly polar or very nonpolar solvents.

To provide a more quantitative prediction, the Hansen Solubility Parameters (HSP) for the constituent parts of the molecule—furan and benzonitrile—can be considered. HSP theory refines the "like dissolves like" principle by dividing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] Solvents with HSP values close to those of the solute are more likely to be effective solvents.

Based on the known HSP values for furan and benzonitrile, a predicted solubility profile for this compound has been compiled. It is anticipated that the compound will exhibit good solubility in solvents with balanced HSP components, particularly those with moderate polar and hydrogen bonding capabilities.

| Solvent Classification | Solvent | Predicted Solubility | Rationale for Prediction |

| Protic Solvents | Ethanol | High | The hydroxyl group can engage in hydrogen bonding, and the overall polarity is compatible. Recrystallization of similar compounds from ethanol has been reported, suggesting good solubility at elevated temperatures. |

| Methanol | High | Similar to ethanol, its polarity and hydrogen bonding capacity should facilitate dissolution. | |

| Isopropanol | Moderate to High | Its slightly lower polarity compared to ethanol and methanol might slightly reduce solubility. | |

| Aprotic Polar Solvents | Acetone | High | The polar carbonyl group and its overall polarity make it a good candidate for dissolving benzonitrile-containing compounds.[2] |

| Acetonitrile | High | As a polar aprotic solvent containing a nitrile group, it is expected to have favorable interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | Its high polarity and aprotic nature make it a powerful solvent for a wide range of organic molecules. | |

| Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable. | |

| Nonpolar Solvents | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute through π-π stacking. |

| Hexane | Low | As a nonpolar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar nitrile and furan moieties. | |

| Diethyl Ether | Moderate | While less polar than THF, the ether functionality can still contribute to solvation. | |

| Chlorinated Solvents | Dichloromethane | High | Its moderate polarity makes it a versatile solvent for many organic compounds. |

| Chloroform | High | Similar to dichloromethane, it is expected to be an effective solvent. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.[3]

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is completely evaporated, place the dish in a vacuum oven at a suitable temperature to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculate the solubility in g/L or mol/L using the mass of the dissolved solid and the volume of the solution.

UV-Vis Spectrophotometric Method

This method is suitable if this compound has a distinct UV-Vis absorbance peak in the chosen solvent.[4][5]

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-4 of the gravimetric method to prepare a saturated solution and allow it to settle.

-

-

Measurement and Calculation:

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Figure 1. Principle of "Like Dissolves Like".

Figure 2. Experimental Workflow for Solubility Determination.

References

3-(2-Furyl)benzonitrile: A Technical Guide to Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Furyl)benzonitrile, a heterocyclic aromatic compound of interest in chemical synthesis and potentially in drug discovery. This document details its commercial availability from various suppliers, provides a representative experimental protocol for its synthesis, and explores its potential biological relevance based on the activities of structurally related compounds.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers. The following table summarizes the offerings from several key vendors. Please note that availability, purity, and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Product/Catalog Number | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | APO455832854 (via Apollo Scientific) | 112598-77-3 | Not specified | 50 mg |

| ChemBK | Varies by supplier | 112598-77-3 | Not specified | Inquire |

| Shanghai Macklin Biochemical Co., Ltd. | MFCD04039075 | 112598-77-3 | Not specified | Inquire |

| Shanghai Yuanye Bio-Technology Co., Ltd. | T38356 | 112598-77-3 | Not specified | Inquire |

| P&S Chemicals | PS-13876 | 112598-77-3 | Not specified | Inquire |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Reaction Scheme:

Materials and Reagents:

-

3-Bromobenzonitrile

-

2-Furylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-bromobenzonitrile (1.0 eq), 2-furylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and any additional ligand are added, followed by the anhydrous solvent.

-

Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred vigorously for 2-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: The aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Relevance and Signaling Pathways

While there is limited specific biological data available for this compound in the public domain, the benzonitrile and furan moieties are present in numerous biologically active compounds. Benzonitrile derivatives, for instance, have been investigated for a range of therapeutic applications.

A notable mechanism of action for some benzonitrile-containing compounds is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton and are essential for cell division, making them an attractive target for anticancer therapies. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Please Note: The following signaling pathway is a generalized representation of how a benzonitrile-containing tubulin inhibitor might function. It has not been specifically demonstrated for this compound.

Conceptual Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Conceptual signaling pathway for a benzonitrile-based tubulin inhibitor.

Conclusion

This compound is a commercially available compound that can be synthesized through established methods like the Suzuki-Miyaura coupling. While specific biological data for this molecule is currently lacking, its structural motifs are present in compounds with known biological activities, suggesting its potential as a scaffold for further investigation in drug discovery programs. Researchers are encouraged to explore its properties and potential therapeutic applications.

An In-depth Technical Guide to the Safe Handling of 3-(2-Furyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide to the safety and handling precautions for 3-(2-Furyl)benzonitrile (CAS No. 112598-77-3). Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety protocols derived from data on the parent compound, benzonitrile, and other structurally related aromatic nitriles. The primary hazards are associated with its potential as an irritant and the general risks linked to nitriles.[1][2] This guide outlines essential physical and chemical properties, potential hazards, first-aid procedures, engineering controls, personal protective equipment (PPE) requirements, and protocols for safe handling, storage, and emergency response. All procedures should be conducted following a thorough, laboratory-specific risk assessment.[3]

Chemical Identification and Physical Properties

This compound is an aromatic organic compound.[4]

-

IUPAC Name: 3-(Furan-2-yl)benzonitrile[5]

-

Synonyms: 2-(3-Cyanophenyl)furan, 3-FURAN-2-YL-BENZONITRILE[2][5]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molar Mass | 169.18 g/mol | [1] |

| Appearance | Red liquid | [2] |

| Boiling Point | 295.2 ± 23.0 °C (Predicted) | [1][2] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Storage Condition | Room Temperature |[1] |

Hazard Identification and Toxicology

While comprehensive toxicological data for this compound is not available, the compound is classified as an irritant (Xi).[1][2] Safety precautions are therefore based on this classification and data from the closely related compound, benzonitrile. Benzonitrile is harmful if swallowed or in contact with skin and is a combustible liquid. The following table summarizes the GHS hazard classifications extrapolated from similar benzonitrile compounds.

Table 2: GHS Hazard Identification Summary (Based on Benzonitrile Data)

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid | |

Toxicological Profile Summary:

-

Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[7][8]

-

Acute Effects: Overexposure may cause irritation to the skin, eyes, and respiratory tract.[9] Symptoms can include headache, dizziness, nausea, and confusion.[10] Although toxicokinetic data for benzonitrile shows it does not readily form cyanide in vivo, the general precautions for cyanogen compounds should be considered.[6]

-

Chronic Effects: Prolonged or repeated exposure can potentially lead to target organ damage.[7]

Experimental Protocol: Standard Operating Procedure (SOP) for Safe Handling

This protocol provides a generalized methodology for the safe laboratory use of this compound. A lab-specific risk assessment must be completed before initiating any work.[3]

4.1 Engineering Controls

-

All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][9]

-

Ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible within the immediate work area.[9][11]

-

Utilize local exhaust ventilation at the site of chemical release where possible.[11]

4.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical splash goggles and a face shield. Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9][12]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA-approved full-face respirator with appropriate cartridges.[9][15]

4.3 Handling and Storage Procedures

-

Handling:

-

Avoid all personal contact, including inhalation of vapors or aerosols.[16]

-

Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[14]

-

Keep the container tightly closed when not in use.[9]

-

Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

-

Storage:

4.4 Waste Disposal

-

Dispose of waste material in accordance with all local, state, and federal regulations.

-

Do not mix with other waste. Leave chemicals in their original containers for disposal. Handle uncleaned containers as you would the product itself.

Emergency Procedures

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

5.1 First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[12][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation occurs or persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]

5.2 Accidental Release Measures

-

Small Spills:

-

Evacuate non-essential personnel from the area.[11]

-

Ensure adequate ventilation. Remove all sources of ignition.[10][11]

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[11][16]

-

Collect the absorbed material and place it into a suitable, sealed container for disposal.[16]

-

-

Large Spills:

-

Evacuate the danger area immediately.

-

Contact emergency services and your institution's Environmental Health & Safety (EHS) department.[7]

-

Prevent the spill from entering drains or waterways.

-

Visualized Workflows and Relationships

The following diagrams illustrate critical workflows for ensuring safety when handling this compound.

Caption: Standard Operating Procedure Workflow for this compound.

Caption: Emergency First-Aid Response for Accidental Exposure.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 112598-77-3 [amp.chemicalbook.com]

- 3. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]

- 4. Benzonitrile - Wikipedia [en.wikipedia.org]

- 5. pschemicals.com [pschemicals.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. benchchem.com [benchchem.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. downloads.ossila.com [downloads.ossila.com]

Potential Research Applications of 3-(2-Furyl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Furyl)benzonitrile is a heterocyclic aromatic compound featuring a furan ring linked to a benzonitrile moiety. While direct research on this specific molecule is limited, its structural components are present in numerous biologically active compounds, suggesting a rich potential for diverse research applications. The furan nucleus is a well-established pharmacophore known for a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the benzonitrile group is a key functional group in various approved drugs and clinical candidates, often contributing to target binding and metabolic stability.[2] This technical guide consolidates the potential research applications of this compound based on the activities of structurally related compounds, providing detailed experimental protocols and outlining key signaling pathways that could be modulated by this molecule.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental conditions, including solvent selection and formulation for biological assays.

| Property | Value | Reference |

| CAS Number | 112598-77-3 | [3] |

| Molecular Formula | C₁₁H₇NO | [4] |

| Molecular Weight | 169.18 g/mol | [4] |

| Boiling Point (Predicted) | 295.2 ± 23.0 °C | [3] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [3] |

| Form | Liquid | [3] |

| Color | Red | [3] |

Potential Research Applications

Based on the pharmacological profiles of furan and benzonitrile derivatives, this compound holds promise in several key research areas:

Anticancer Drug Discovery

The furan and benzonitrile scaffolds are prevalent in a multitude of anticancer agents.[5] Derivatives of 3-(furan-2-yl)acrylonitrile have demonstrated moderate to high cytotoxic effects against various cancer cell lines. This suggests that this compound could serve as a valuable starting point for the synthesis of novel anticancer compounds.

2.1.1. Proposed Experimental Workflow for Anticancer Screening

A systematic approach to evaluating the anticancer potential of this compound and its future derivatives is outlined below.

2.1.2. Key Experimental Protocols

-

MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing the viability of cells by measuring the metabolic activity of mitochondria.

-

Cell Plating: Seed cancer cells (e.g., MDA-MB-468, T-47D breast cancer cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.

-

Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Stain the cells with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

-

-

Apoptosis Assay: Annexin V staining is used to detect one of the early markers of apoptosis, the externalization of phosphatidylserine.

-

Cell Treatment and Harvesting: Treat cells with the compound, then collect both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

2.1.3. Potential Signaling Pathways

Many furan and benzonitrile-containing compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Antimicrobial Drug Discovery

Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[6] The nitrile group can also contribute to the antimicrobial efficacy of a compound. Therefore, this compound warrants investigation as a potential antimicrobial agent.

2.2.1. Proposed Experimental Workflow for Antimicrobial Screening

2.2.2. Key Experimental Protocol

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Neuroscience Research

Certain benzonitrile derivatives have been developed as ligands for receptors in the central nervous system. For instance, a fluorinated benzonitrile derivative has been synthesized as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders.[3] This suggests that this compound could be a scaffold for developing probes or therapeutic agents targeting neurological pathways. Further research in this area would involve radiolabeling, in vitro binding assays with specific receptors, and in vivo imaging studies in animal models of neurological diseases.

Conclusion

While direct experimental data on this compound is currently lacking, the well-documented biological activities of its constituent furan and benzonitrile moieties strongly suggest its potential as a versatile scaffold in drug discovery and chemical biology. The proposed experimental workflows and highlighted signaling pathways in this guide offer a rational starting point for researchers interested in exploring the therapeutic and diagnostic applications of this compound. Future studies focusing on the synthesis of derivatives and systematic biological evaluation are warranted to unlock the full potential of this compound.

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

In-Depth Technical Guide: Preliminary Biological Screening of 3-(2-Furyl)benzonitrile

Introduction

Heterocyclic compounds containing furan and benzonitrile moieties are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The furan nucleus is a common scaffold in numerous bioactive natural products and synthetic drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] Similarly, benzonitrile derivatives have been investigated for various therapeutic applications, including their role as herbicides and their potential cytotoxic effects.[6]

This guide details a proposed preliminary biological screening of 3-(2-Furyl)benzonitrile, a molecule combining both of these key pharmacophores. The objective of such a screening would be to elucidate its potential cytotoxic and antimicrobial activities, providing a foundational dataset for further drug discovery and development efforts. The methodologies described herein represent standard, robust protocols commonly employed in the initial assessment of novel chemical entities.

Hypothetical Synthesis Workflow

The synthesis of this compound can be envisioned through a Suzuki coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds. The following diagram illustrates a potential synthetic route.

Caption: Hypothetical Suzuki coupling synthesis of this compound.

Proposed Preliminary Biological Screening Workflow

A logical workflow for the initial biological evaluation of this compound would involve a tiered approach, starting with broad cytotoxicity screening, followed by more specific antimicrobial assays.

Caption: General workflow for the preliminary biological screening of a novel compound.

Hypothetical In Vitro Cytotoxicity Data

The cytotoxic potential of this compound could be assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the growth of 50% of the cell population, is a standard metric for cytotoxicity.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| HeLa | Cervical Adenocarcinoma | 22.5 ± 2.1 |

| A549 | Lung Carcinoma | 35.1 ± 3.5 |

| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.3 |

| Doxorubicin (Control) | - | 0.8 ± 0.1 |

Note: Lower IC50 values indicate higher cytotoxic activity. Doxorubicin is a common chemotherapeutic agent used as a positive control.

Hypothetical Antimicrobial Activity Data

The antimicrobial activity of this compound would be evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 32 |

| Bacillus subtilis (ATCC 6633) | Gram-positive Bacteria | 64 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | >128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | 64 |

| Ciprofloxacin (Bacterial Control) | - | 0.5 - 2 |

| Fluconazole (Fungal Control) | - | 1 - 4 |

Note: Lower MIC values indicate greater antimicrobial potency. Ciprofloxacin and Fluconazole are standard antibacterial and antifungal drugs, respectively.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Doxorubicin is used as a positive control, and medium with DMSO serves as a negative control. The cells are incubated with the compounds for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: this compound is dissolved in DMSO and then serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 1 to 128 µg/mL).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Wells containing only broth and the microbial suspension serve as a growth control, while wells with only broth serve as a sterility control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This technical guide outlines a hypothetical framework for the preliminary biological screening of this compound. Based on the activities of related furan and benzonitrile compounds, it is plausible that this molecule could exhibit moderate cytotoxic and selective antimicrobial properties. The provided protocols for cytotoxicity and antimicrobial testing represent standard, validated methods for an initial assessment. The hypothetical data presented in the tables serves as an illustrative example of the expected outcomes from such a screening. Further investigation, including mechanism of action studies and in vivo efficacy evaluations, would be warranted for any promising results obtained from this preliminary screening.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. ijrti.org [ijrti.org]

- 5. researchgate.net [researchgate.net]

- 6. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(2-Furyl)benzonitrile via Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and broad substrate scope, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Furyl)benzonitrile, a key intermediate in various research and development applications, via the Suzuki coupling of 3-bromobenzonitrile and 2-furylboronic acid.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a fundamental concept in understanding the reaction's progression, involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.

Experimental Protocols

This section outlines two detailed protocols for the synthesis of this compound. Method A employs a common palladium catalyst and base combination, while Method B utilizes a pre-catalyst system that can offer enhanced reactivity for certain substrates.

Method A: Standard Palladium-Catalyzed Suzuki Coupling

Materials and Reagents:

-

3-Bromobenzonitrile

-

2-Furylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen manifold)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), 2-furylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.

-

Reaction: Stir the mixture vigorously and heat to 80-90 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method B: Suzuki Coupling with a Pre-catalyst System

Materials and Reagents:

-

3-Bromobenzonitrile

-

2-Furylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Equipment:

-

Same as Method A

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), 2-furylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.

-

Solvent Addition: Add degassed 1,4-dioxane (10 mL) and water (2 mL) to the reaction mixture.

-

Reaction: Heat the mixture to 85 °C with vigorous stirring under the inert atmosphere. Monitor the reaction by TLC or LC-MS. Reaction times may vary from 2 to 8 hours.

-

Work-up and Purification: Follow steps 6-10 as described in Method A.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of aryl halides with furan-2-boronic acid and related substrates. This data can serve as a reference for optimizing the synthesis of this compound.

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 85 | 6 | ~85-95 |

| 4-Bromobenzonitrile | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |

| 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |

| 2-Bromofuran | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 5 | 90 |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O | 70 | 8 | >95[1] |

Note: Yields are highly dependent on the specific reaction conditions and purity of reagents. The data presented here is for illustrative purposes.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis of this compound

Caption: A generalized experimental workflow for the synthesis of this compound.

References

detailed protocol for Heck reaction to synthesize 3-(2-Furyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the synthesis of 3-(2-furyl)benzonitrile, a biaryl compound incorporating both a furan and a benzonitrile moiety. Such structures are of interest in medicinal chemistry and materials science. The furan ring is a key heterocyclic motif found in numerous natural products and pharmaceuticals.[4] This protocol outlines the reaction between 2-bromofuran and 3-vinylbenzonitrile.

Reaction Scheme

Data Presentation

The following table summarizes the reagents and representative quantitative data for the Heck reaction to synthesize this compound.

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Moles (mmol) |

| 2-Bromofuran | 146.97 | 1.0 | 147 mg | 1.0 |

| 3-Vinylbenzonitrile | 129.16 | 1.2 | 155 mg | 1.2 |

| Palladium(II) Acetate | 224.50 | 0.02 | 4.5 mg | 0.02 |

| Triphenylphosphine | 262.29 | 0.04 | 10.5 mg | 0.04 |

| Triethylamine | 101.19 | 2.0 | 202 mg (0.28 mL) | 2.0 |

| N,N-Dimethylformamide (DMF) | - | - | 5 mL | - |

| Product | This compound | 181.19 | - | - |

| Representative Yield | - | - | 145 mg | 80% |

Experimental Protocol

Materials:

-

2-Bromofuran

-

3-Vinylbenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).

-

The flask is evacuated and backfilled with an inert atmosphere (nitrogen or argon). This cycle should be repeated three times.

-

Add anhydrous N,N-dimethylformamide (5 mL) to the flask via syringe. Stir the mixture at room temperature for 10 minutes until the catalyst is dissolved.

-

To the catalyst solution, add 2-bromofuran (147 mg, 1.0 mmol), 3-vinylbenzonitrile (155 mg, 1.2 mmol), and triethylamine (0.28 mL, 2.0 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C using an oil bath and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-bromofuran) is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent to afford this compound as a solid.

-

Characterization: The structure and purity of the final product can be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 3-(2-Furyl)benzonitrile via Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)benzonitrile is a valuable scaffold in medicinal chemistry and materials science. Its synthesis is efficiently achieved through palladium-catalyzed cross-coupling reactions, which enable the formation of a C-C bond between a furan moiety and a benzonitrile unit. This document provides detailed application notes and experimental protocols for three prominent palladium-catalyzed methods for the synthesis of this compound: the Suzuki-Miyaura coupling, the Stille coupling, and the direct C-H arylation of furan.

Overview of Synthetic Strategies

The general synthetic approach involves the coupling of a furan precursor with a 3-cyanophenyl precursor in the presence of a palladium catalyst, a suitable ligand, and a base or other additives. The choice of the specific coupling partners depends on the chosen methodology.

Caption: General scheme for palladium-catalyzed synthesis of this compound.

Data Presentation: Comparison of Cross-Coupling Methods

The following table summarizes typical reaction conditions and yields for the different palladium-catalyzed cross-coupling methods for the synthesis of aryl-furans. The data is compiled from literature reports on similar transformations and serves as a guideline for the synthesis of this compound.

| Coupling Method | Furan Precursor | Benzonitrile Precursor | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Suzuki-Miyaura | 2-Furylboronic acid or its ester | 3-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 1-4 | 85-95[1] |

| Stille | 2-(Tributylstannyl)furan | 3-Bromobenzonitrile | Pd(PPh₃)₄ | - | Toluene | 110 | 12-24 | 80-90 |

| Direct C-H Arylation | Furan | 3-Bromobenzonitrile | [Pd(C₃H₅)Cl]₂ / Tedicyp | AcONa | DMAc | 150 | 20 | 70-85[2] |

Experimental Protocols

Method 1: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of potassium furan-2-yltrifluoroborate with aryl bromides.[1]

Materials:

-

2-Furylboronic acid

-

3-Bromobenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol, anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 2-furylboronic acid (1.2 mmol), 3-bromobenzonitrile (1.0 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and RuPhos (0.02 mmol, 2 mol%).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add anhydrous ethanol (5 mL) via syringe.

-

Heat the reaction mixture to 85 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Method 2: Stille Coupling

This is a general protocol for a Stille coupling reaction.

Materials:

-

2-(Tributylstannyl)furan[3]

-

3-Bromobenzonitrile

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask, dissolve 3-bromobenzonitrile (1.0 mmol) and 2-(tributylstannyl)furan (1.1 mmol) in anhydrous toluene (10 mL) under an inert atmosphere.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the solution.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Method 3: Direct C-H Arylation

This protocol is based on a direct C-H functionalization approach.[2]

Materials:

-

Furan

-

3-Bromobenzonitrile

-

Allylpalladium(II) chloride dimer ([Pd(C₃H₅)Cl]₂)

-

cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp)

-

Sodium acetate (AcONa)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk tube, add 3-bromobenzonitrile (1.0 mmol), sodium acetate (2.0 mmol), allylpalladium(II) chloride dimer (0.001 mmol, 0.1 mol% Pd), and Tedicyp (0.001 mmol).

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous DMAc (2 mL) and furan (2.0 mmol) via syringe.

-

Seal the tube and heat the mixture at 150 °C for 20 hours.

-

Cool the reaction to room temperature.

-

Dilute with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Signaling Pathways and Logical Relationships

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates this fundamental pathway.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling reactions described herein provide efficient and versatile methods for the synthesis of this compound. The Suzuki-Miyaura coupling is often favored due to the low toxicity of boronic acid reagents and mild reaction conditions. Direct C-H arylation represents a more atom-economical and environmentally friendly approach, while the Stille coupling, despite the toxicity of organotin reagents, remains a reliable method. The choice of a specific protocol will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 3-(2-Furyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various bioactive heterocyclic compounds utilizing 3-(2-Furyl)benzonitrile as a key starting material. The protocols outlined below are based on established synthetic methodologies and provide a framework for the generation of diverse molecular scaffolds with potential therapeutic applications, particularly in the realm of anticancer and antimicrobial drug discovery.

Introduction

This compound is a versatile bifunctional molecule incorporating a furan ring, a known pharmacophore present in numerous natural products and synthetic drugs, and a benzonitrile moiety, which can act as a bioisostere for other functional groups and participate in various cyclization reactions. The strategic positioning of these two groups allows for the construction of a variety of heterocyclic systems, including thiazoles, pyridines, and pyrimidines, many of which have demonstrated significant biological activity. These application notes provide detailed procedures for the synthesis of these important classes of heterocycles, along with data on their potential biological activities.

I. Synthesis of Bioactive Thiazole Derivatives

Thiazole-containing compounds are a well-established class of therapeutic agents with a broad spectrum of activities, including anticancer, antibacterial, and antifungal properties. The following protocol describes a synthetic route to novel thiazole derivatives from a precursor readily accessible from this compound. The key transformation is a Knoevenagel condensation, a reliable method for C-C bond formation.

Application Note: Synthesis of (2E)-3-(2-Furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile Derivatives as Anticancer Agents

This protocol details the synthesis of acrylonitrile derivatives incorporating both furan and thiazole rings, which have shown moderate to high cytotoxic effects against various cancer cell lines. The synthesis starts with the preparation of a key intermediate, (4-(2-furyl)-1,3-thiazol-2-yl)acetonitrile, followed by a Knoevenagel condensation with various 5-aryl-2-furaldehydes. While the literature precedent starts with a thiazolyl acetonitrile, a similar synthetic strategy can be envisioned starting from this compound through appropriate functional group transformations. The provided protocol is adapted from a closely related synthesis.[1]

Reaction Scheme:

Caption: Synthetic pathway to bioactive thiazole derivatives.

Experimental Protocol: General Procedure for the Synthesis of 3-(Furan-2-yl)-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile Derivatives[1]

-

To a solution of (4-(furan-2-yl)-1,3-thiazol-2-yl)acetonitrile (1.0 mmol) in 10 mL of ethanol, add the appropriate 5-aryl-2-furaldehyde (1.0 mmol).

-

Add 2 drops of piperidine to the reaction mixture.

-

Reflux the mixture for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Filter the precipitate, wash with cold ethanol, and then with water.

-

Purify the crude product by recrystallization from a mixture of ethanol and DMF.

Data Presentation

Table 1: Synthesis and Anticancer Activity of Thiazole Derivatives [1]

| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) | Growth Percent (GP) against MDA-MB-468 Breast Cancer Cells (%) |

| 6a | H | 78 | 124-125 | Low Activity |

| 6b | 4-CH₃C₆H₄ | 85 | 152-153 | -25.15 |

| 6c | 4-FC₆H₄ | 82 | 161-162 | -38.24 |

| 6d | 4-ClC₆H₄ | 84 | 139-140 | -15.78 |

| 6e | 4-BrC₆H₄ | 88 | 145-146 | -10.33 |

Note: A negative Growth Percent (GP) indicates cell growth inhibition.

II. Synthesis of Bioactive Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, with applications ranging from anticancer to antiviral and cardiovascular drugs. The following section outlines a potential synthetic pathway for the construction of 2-amino-3-cyanopyridine derivatives from this compound, leveraging its α,β-unsaturated nitrile functionality.

Application Note: One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridines

This protocol describes a versatile and efficient one-pot, four-component reaction for the synthesis of highly substituted 2-amino-3-cyanopyridines.[2][3][4] This methodology is attractive for the rapid generation of a library of compounds for biological screening. The reaction involves the condensation of an aldehyde (which can be derived from the furan ring of the starting material), a methyl ketone, malononitrile (related to the benzonitrile part), and ammonium acetate.

Reaction Scheme:

Caption: Multicomponent synthesis of 2-amino-3-cyanopyridines.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-cyanopyridines[2][4]

-

In a round-bottom flask, mix the aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

-

Add a catalyst (e.g., a catalytic amount of a Lewis or Brønsted acid, or a solid-supported catalyst) if required by the specific procedure. Some variations of this reaction can be performed under solvent-free conditions or with microwave irradiation to accelerate the reaction.[4]

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 1-4 hours). Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-amino-3-cyanopyridine derivative.

Data Presentation

While specific data for the synthesis starting from this compound is not available in the cited literature, Table 2 provides representative yields for the synthesis of various 2-amino-3-cyanopyridines using this multicomponent approach, demonstrating the general applicability and efficiency of the method.

Table 2: Representative Yields for the Synthesis of 2-Amino-3-cyanopyridines [3]

| Aldehyde | Ketone | Yield (%) |

| Benzaldehyde | Acetophenone | 92 |

| 4-Chlorobenzaldehyde | Acetophenone | 95 |

| 4-Methoxybenzaldehyde | Acetophenone | 90 |

| Benzaldehyde | Cyclohexanone | 88 |

III. Synthesis of Bioactive Pyrimidine Derivatives

Pyrimidines are another class of heterocycles of immense biological importance, forming the core structure of nucleobases and a wide array of pharmaceuticals. The α,β-unsaturated nitrile functionality that can be derived from this compound makes it a suitable precursor for the synthesis of aminopyrimidine derivatives through condensation with guanidine.

Application Note: Synthesis of 2-Aminopyrimidines via Condensation with Guanidine

This protocol describes the synthesis of 2-aminopyrimidine derivatives through the reaction of an α,β-unsaturated nitrile with guanidine.[5][6] This is a classical and robust method for the construction of the aminopyrimidine ring system.

Reaction Scheme:

Caption: Synthesis of 2-aminopyrimidines from an α,β-unsaturated nitrile.

Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyrimidines[6]

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol.

-

To this solution, add guanidine hydrochloride or guanidine nitrate (1.0 eq).

-

Add the 3-(2-furyl)acrylonitrile derivative (1.0 eq) to the reaction mixture.

-

Reflux the mixture for several hours (typically 4-8 hours). Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).

-